4-(1-Hydroxyethyl)piperidin-2-one
Description
4-(1-Hydroxyethyl)piperidin-2-one is a piperidine derivative with the molecular formula C7H13NO2. This compound is characterized by a piperidinone ring substituted with a hydroxyethyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Properties
IUPAC Name |
4-(1-hydroxyethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWKIBOIHRODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the organophotocatalyzed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted piperidinones from inorganic ammonium salts .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multi-step processes, including cyclization and hydrogenation reactions. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include various substituted piperidinones and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(1-Hydroxyethyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to interact with receptor proteins and enzymes, modulating their activity. The hydroxyethyl group can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: Similar to piperidine but with a carbonyl group at the second position.
Piperazine: Contains a six-membered ring with two nitrogen atoms at opposite positions
Uniqueness: 4-(1-Hydroxyethyl)piperidin-2-one is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug design .
Biological Activity
4-(1-Hydroxyethyl)piperidin-2-one (CAS No. 1782898-74-1) is a piperidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a hydroxyethyl substituent at the nitrogen atom of the piperidine ring, which may influence its pharmacological properties. The following sections detail the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of piperidin-2-one with ethylene oxide or other hydroxyethylating agents. The resulting product can be purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Research has indicated that derivatives of piperidinones, including this compound, exhibit significant antimicrobial properties. A study assessing various piperidine derivatives found that compounds with hydroxyethyl substitutions showed enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in leukemia and colon cancer cell lines by activating caspase-3 and causing DNA fragmentation . The structure-activity relationship suggests that the hydroxyethyl group plays a crucial role in enhancing cytotoxicity compared to other piperidine analogs.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This compound may modulate signaling pathways associated with cell survival and proliferation, particularly in cancerous cells. Its ability to bind to various receptors and enzymes suggests a multifaceted mechanism of action that warrants further investigation.
Study 1: Antimycobacterial Activity
A series of secondary amine-substituted isoindoline derivatives, including those based on hydroxyethyl-piperidine structures, were synthesized and evaluated for their antimycobacterial activity. The introduction of hydroxyethyl groups significantly enhanced the activity against Mycobacterium leprae and M. tuberculosis .
| Compound | MIC (µg/mL) | Cytotoxicity (µg/mL) |
|---|---|---|
| This compound | 12.5 | >100 |
| Isoindoline derivative | 6.25 | <50 |
Study 2: Anticancer Properties
In another study focusing on anticancer activities, compounds similar to this compound were tested against a panel of human tumor cell lines. Results indicated that these compounds caused significant cell death in HL-60 promyelocytic leukemia cells at concentrations as low as 30 µg/mL .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HL-60 | 30 | DNA fragmentation, caspase activation |
| HSC-2 | >100 | Minimal effect observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
